An In-depth Technical Guide to 3-Chloro-2,1-benzothiazole: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 3-Chloro-2,1-benzothiazole: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-2,1-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational knowledge with practical insights into its chemical behavior and potential applications. We will delve into its unique structure, physicochemical properties, and explore the synthetic strategies for its formation, with a focus on the underlying chemical principles that govern its reactivity.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The electronic nature of the thiazole ring, combined with the diverse substitution patterns possible on the benzene ring, allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles. 3-Chloro-2,1-benzothiazole, an isomer of the more commonly studied 1,2-benzisothiazole, presents a unique set of properties and reactivity patterns that are of growing interest to medicinal chemists.
Chemical Structure and Isomerism
3-Chloro-2,1-benzothiazole is a bicyclic aromatic heterocycle with the molecular formula C₇H₄ClNS.[6] It is crucial to distinguish it from its isomer, 3-chloro-1,2-benzisothiazole, as the position of the sulfur and nitrogen atoms in the five-membered ring significantly influences the molecule's electronic distribution and reactivity.
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3-Chloro-2,1-benzothiazole: The nitrogen atom is adjacent to the benzene ring, and the sulfur atom is at the 1-position.
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3-Chloro-1,2-benzisothiazole: The sulfur atom is adjacent to the benzene ring, and the nitrogen atom is at the 2-position.
This structural difference has profound implications for the chemical behavior of these isomers.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-Chloro-2,1-benzothiazole is not widely available in public literature, we can infer some of its properties based on related structures and general principles. For comparison, key properties of the isomeric 3-Chloro-1,2-benzisothiazole are presented in the table below.
| Property | Value (for 3-Chloro-1,2-benzisothiazole) | Source(s) |
| CAS Number | 7716-66-7 | [1][7] |
| Molecular Formula | C₇H₄ClNS | [1][7] |
| Molecular Weight | 169.63 g/mol | [1][7] |
| Melting Point | 38-44 °C | [1] |
| Boiling Point | 80-86 °C at 0.75 mmHg | [1][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [5][7][8] |
Spectroscopic Characterization (Anticipated for 3-Chloro-2,1-benzothiazole):
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chloro-thiazole ring system.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the bicyclic system. The carbon atom attached to the chlorine (C3) will likely appear at a characteristic downfield shift.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic system, as well as C-Cl stretching frequencies.
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Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound, along with an isotopic peak (M+2) characteristic of the presence of a chlorine atom.
Synthesis of the 2,1-Benzisothiazole Core
The synthesis of the 2,1-benzisothiazole scaffold is less commonly reported than that of its 1,2-isomer. However, a direct and efficient one-step synthesis of the parent 2,1-benzisothiazole has been described, which could serve as a foundational method for obtaining substituted derivatives like 3-Chloro-2,1-benzothiazole.
Conceptual Synthetic Pathway:
A potential approach to 3-Chloro-2,1-benzothiazole could involve the synthesis of the 2,1-benzisothiazolin-3-one core, followed by chlorination.
Figure 1: Conceptual synthetic pathway to 3-Chloro-2,1-benzothiazole.
Experimental Protocol: Synthesis of the Parent 2,1-Benzisothiazole
A reported one-step synthesis involves the reaction of o-toluidine with thionyl chloride in a high-boiling solvent like xylene. This reaction proceeds through a complex mechanism likely involving oxidation-reduction steps.
Step-by-Step Methodology:
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Combine o-toluidine (1 molar equivalent) and p-xylene (3 molar equivalents) in a round-bottom flask equipped with a reflux condenser.
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Add thionyl chloride (2 molar equivalents) to the mixture.
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Heat the reaction mixture under reflux for approximately 10 hours.
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After cooling, the crude product is isolated by fractional distillation under reduced pressure.
Rationale behind experimental choices: The use of a high-boiling solvent allows for the elevated temperatures required for the reaction to proceed. Thionyl chloride serves as both a reactant and a dehydrating agent. The extended reflux time is necessary to drive the complex series of reactions to completion.
Chemical Reactivity: The Role of the 3-Chloro Substituent
The chlorine atom at the 3-position of the 2,1-benzisothiazole ring is a key functional handle that dictates its reactivity. This position is susceptible to nucleophilic substitution, providing a gateway to a variety of 3-substituted derivatives.
Nucleophilic Substitution Reactions:
3-Chloro-2,1-benzisothiazole readily reacts with a range of nucleophiles to yield 3-substituted products.[9][10] This reactivity is crucial for the derivatization of the scaffold in drug discovery programs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLORO-1,2-BENZISOTHIAZOLE - [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. Cas 7716-66-7,3-Chloro-1,2-benzisothiazole | lookchem [lookchem.com]
- 7. 3-Chloro-1,2-benzisothiazole | 7716-66-7 [chemicalbook.com]
- 8. connectsci.au [connectsci.au]
- 9. connectsci.au [connectsci.au]
- 10. 3 Chloro 1 Exporter,3 Chloro 1 Supplier from Mumbai India [jaychemmarketing.co.in]
